8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of bromine, chlorine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the purine ring.
Chlorobenzylation: Attachment of 4-chlorobenzyl groups to the purine ring.
Methylation: Addition of a methyl group to the purine ring.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to remove oxygen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-1,7-bis(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both bromine and chlorine atoms, as well as the specific arrangement of benzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15BrCl2N4O2 |
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Molecular Weight |
494.2 g/mol |
IUPAC Name |
8-bromo-1,7-bis[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-2-6-14(22)7-3-12)18(28)27(20(25)29)11-13-4-8-15(23)9-5-13/h2-9H,10-11H2,1H3 |
InChI Key |
OGNIOKPWPMOCDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)Br)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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